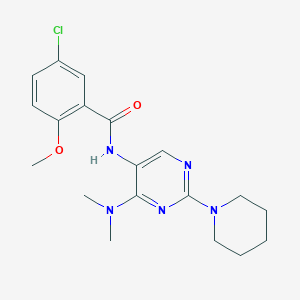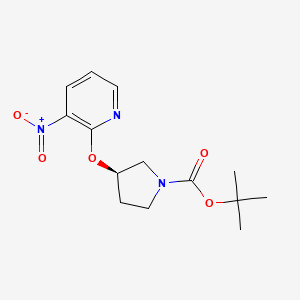![molecular formula C21H14ClFN4O4 B2693304 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-chloro-5-fluorophenyl)acetamide CAS No. 1260991-38-5](/img/structure/B2693304.png)
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-chloro-5-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-chloro-5-fluorophenyl)acetamide is a complex organic compound Its structure comprises of a 1,3-benzodioxole ring, a 1,2,4-oxadiazole ring, and a pyrrole ring, all intricately linked with an acetamide moiety that also contains a 2-chloro-5-fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of the 1,3-benzodioxole ring involves the reaction of catechol with formaldehyde under acidic conditions.
Step 2: Formation of the 1,2,4-oxadiazole ring typically involves the cyclization of acylhydrazides with nitrites under dehydrating conditions.
Step 3: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves heating a 1,4-diketone with ammonia or a primary amine.
Step 4: The final coupling of these rings and the attachment of the acetamide group might require the use of coupling reagents like EDCI or DCC in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, optimization of reaction conditions such as temperature, solvent, and pH is crucial to achieve high yield and purity. Continuous flow reactors are often used to ensure precise control over reaction parameters and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation, especially at the methylene bridges and nitrogen atoms in the rings, yielding various oxidation products.
Reduction: The nitro groups in the oxadiazole ring are susceptible to reduction, forming amines.
Substitution: The aromatic rings in the structure make it a candidate for electrophilic and nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substituents: Halogens, alkyl groups under Friedel-Crafts conditions.
Major Products:
Hydroxylated derivatives from oxidation.
Amines from reduction.
Substituted aromatic rings depending on the nature of the substituent and reaction conditions.
Applications De Recherche Scientifique
This compound's unique structure makes it valuable in various fields:
Chemistry: As an intermediate in the synthesis of other complex molecules.
Biology: Potential use as a probe for studying enzyme interactions due to its functional groups.
Medicine: Potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities due to its bioactive moieties.
Industry: Used as a precursor or additive in the manufacture of advanced materials or pharmaceuticals.
Mécanisme D'action
The compound interacts with biological molecules primarily through its diverse functional groups. The benzodioxole ring may bind to enzyme active sites, the oxadiazole ring may act as a bioisostere for carboxylic acids or amides, and the pyrrole ring might engage in π-π interactions with DNA or proteins. These interactions can modulate the activity of specific biological pathways, explaining its observed biological effects.
Comparaison Avec Des Composés Similaires
When compared to other compounds such as 2-{2-[3-(1,3-benzodioxol-5-yl)-1H-pyrrol-1-yl]-N-(2-chloro-5-fluorophenyl)acetamide and 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-triazol-5-yl]-1H-pyrrol-1-yl}-N-(2-chloro-5-fluorophenyl)acetamide, the presence of the oxadiazole ring in the primary compound provides enhanced stability and potential for unique interactions that the others may not exhibit. Additionally, the specific arrangement of substituents around the benzodioxole and pyrrole rings influences the compound's reactivity and biological activity.
Propriétés
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2-chloro-5-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFN4O4/c22-14-5-4-13(23)9-15(14)24-19(28)10-27-7-1-2-16(27)21-25-20(26-31-21)12-3-6-17-18(8-12)30-11-29-17/h1-9H,10-11H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOLNKSXBANSDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CN4CC(=O)NC5=C(C=CC(=C5)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-ethyl 2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2693222.png)
![2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(2-methylpropyl)acetamide](/img/structure/B2693223.png)
![6-(4-fluorophenyl)-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2693225.png)
![(Z)-methyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2693227.png)
![2',6'-Dioxospiro[adamantane-2,4'-piperidine]-3',5'-dicarbonitrile](/img/structure/B2693228.png)
![4-[4-(4-Fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2693230.png)


![3-Bromo-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2693236.png)
![4-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2693237.png)
![2-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}ethanol dihydrochloride](/img/new.no-structure.jpg)

![(Z)-3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-quinolin-5-ylprop-2-enamide](/img/structure/B2693242.png)
